7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound featuring an oxygen bridge, making it a member of the oxabicyclo family.
Mechanism of Action
Target of Action
The primary targets of 7-Oxabicyclo[22It’s known that many 7-oxanorbornanes (7-oxabicyclo[221]heptanes) exhibit interesting biological activity .
Mode of Action
The specific mode of action of 7-Oxabicyclo[22One study mentions that the 7-oxabicyclo[221]heptane-2,3-dicarbonyl moiety coordinates with metal ions and key residues that are conserved in both PP2AC and PPP5C .
Biochemical Pathways
The exact biochemical pathways affected by 7-Oxabicyclo[22It’s known that 7-oxanorbornanes can generate a wide chemodiversity in organic chemistry in general and for the synthesis of compounds of biological interest .
Result of Action
The molecular and cellular effects of 7-Oxabicyclo[22It’s known that many 7-oxanorbornanes (7-oxabicyclo[221]heptanes) exhibit interesting biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched derivatives. Another method involves the Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones, which cleaves a C-C bond to form the desired product .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The Diels-Alder reaction remains the most efficient and widely used method due to its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The Baeyer-Villiger oxidation is a common reaction for this compound, leading to the cleavage of a C-C bond.
Reduction: Reductive ring opening of 7-oxabicyclo[2.2.1]heptanones can produce different derivatives.
Substitution: Acid-induced ethereal bridge nucleophilic displacements and base-induced ethereal bridge openings are notable reactions.
Common Reagents and Conditions:
Oxidation: Baeyer-Villiger oxidation typically uses peracids as reagents.
Reduction: Reductive ring opening often involves hydrogenation using catalysts like Pd/C.
Substitution: Acidic or basic conditions are used for nucleophilic displacements and bridge openings.
Major Products: The major products formed from these reactions include various derivatives of 7-oxabicyclo[2.2.1]heptane, such as 7-oxabicyclo[2.2.1]heptan-2-ones and their corresponding carboxylic acids .
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A closely related compound with similar structural features.
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Another derivative with additional carboxylic acid groups.
1,4-Epoxycyclohexane: A simpler cyclic ether with a similar oxygen bridge.
Uniqueness: 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid stands out due to its specific carboxylic acid functionality, which imparts unique reactivity and potential for further derivatization. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLYISCHTFVYHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545051 | |
Record name | 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19800-01-2, 38263-56-8 | |
Record name | 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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